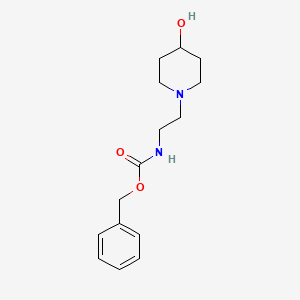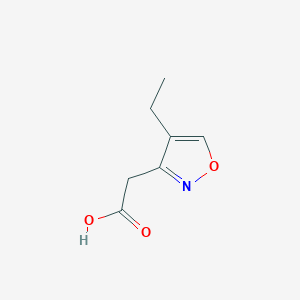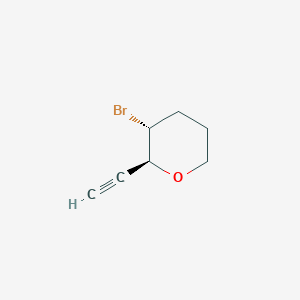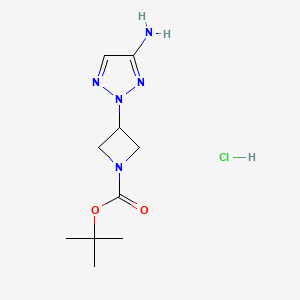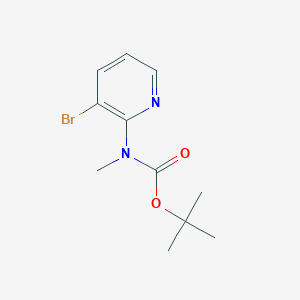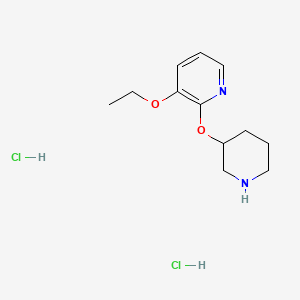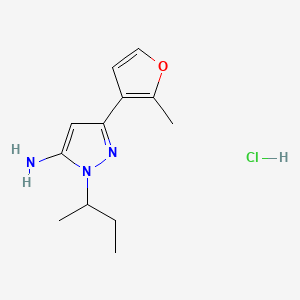
1-(butan-2-yl)-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(butan-2-yl)-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine hydrochloride is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(butan-2-yl)-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Substitution reactions:
Hydrochloride formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(butan-2-yl)-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive pyrazole derivatives.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(butan-2-yl)-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require further experimental studies to elucidate.
類似化合物との比較
Similar Compounds
- 1-(butan-2-yl)-3-(2-methylfuran-3-yl)-1H-pyrazole
- 1-(butan-2-yl)-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine
- 1-(butan-2-yl)-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine sulfate
Uniqueness
1-(butan-2-yl)-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which may influence its solubility, stability, and biological activity compared to other similar compounds.
特性
分子式 |
C12H18ClN3O |
|---|---|
分子量 |
255.74 g/mol |
IUPAC名 |
2-butan-2-yl-5-(2-methylfuran-3-yl)pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H17N3O.ClH/c1-4-8(2)15-12(13)7-11(14-15)10-5-6-16-9(10)3;/h5-8H,4,13H2,1-3H3;1H |
InChIキー |
JASALKSLRHTZGT-UHFFFAOYSA-N |
正規SMILES |
CCC(C)N1C(=CC(=N1)C2=C(OC=C2)C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


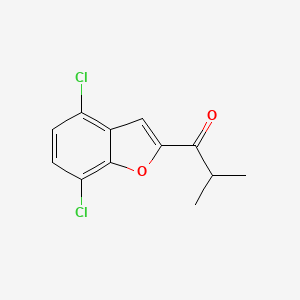
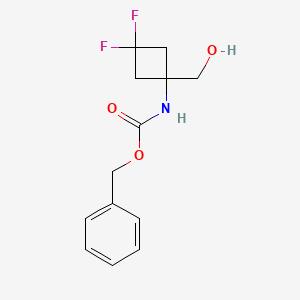
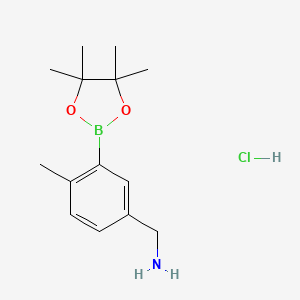
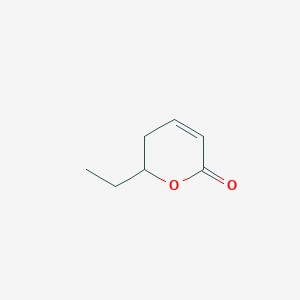

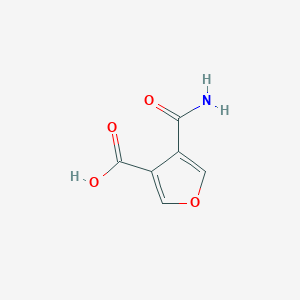
![2-[7-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13501636.png)
